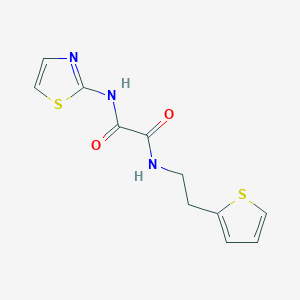

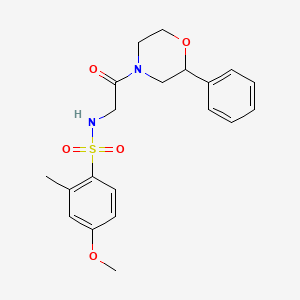

![molecular formula C18H18N2O2S B2935797 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 2097937-15-8](/img/structure/B2935797.png)

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, an ethyl group, a urea group, and a 2-methylphenyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the furan and thiophene rings, followed by the addition of the ethyl, urea, and 2-methylphenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the urea group would introduce polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis and characterization of related compounds, demonstrating methodologies for creating novel pyridine and naphthyridine derivatives involving furan and thiophene units. These methodologies include reactions with arene diazonium salts, hydrazines, and urea derivatives, leading to diverse heterocyclic compounds with potential applications in material science and organic electronics (Abdelrazek et al., 2010). Similarly, the synthesis of geminally activated nitro dienes with furan and thiophene components has been explored, which are significant for the development of new materials and chemical intermediates (Baichurin et al., 2019).

Computational Studies

Computational studies on urea and thiourea derivatives containing furan units have been conducted to evaluate their potential antibacterial and antifungal activities. These studies use quantum chemical calculations to predict the bioactivity of the compounds, suggesting their utility in designing new antimicrobial agents (Alabi et al., 2020).

Photovoltaic Applications

The use of phenothiazine derivatives with furan linkers in dye-sensitized solar cells has shown significant improvements in solar energy-to-electricity conversion efficiency. This highlights the role of furan derivatives in enhancing the performance of photovoltaic devices, offering a pathway toward more efficient renewable energy technologies (Kim et al., 2011).

Antiviral Properties

Thiophenoyl-, furoyl-, and pyrroylureas have been synthesized and analyzed for their antiviral activities. These studies underscore the potential of furan and thiophene-containing ureas as bases for developing new antiviral agents, contributing to the ongoing search for effective treatments against viral infections (O'sullivan & Wallis, 1975).

Polymer Science

Electrochemical copolymerization of furan and 3-methyl thiophene has been explored, yielding materials with unique electronic properties. These copolymers have potential applications in conductive materials, demonstrating the versatility of furan and thiophene derivatives in polymer science (Li et al., 2004).

Propiedades

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-5-2-3-6-16(13)20-18(21)19-11-15(14-8-10-23-12-14)17-7-4-9-22-17/h2-10,12,15H,11H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDNGGCPXMLHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

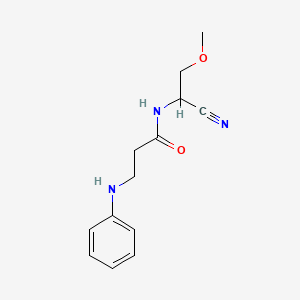

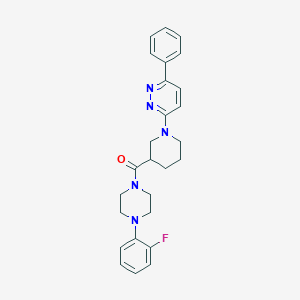

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)

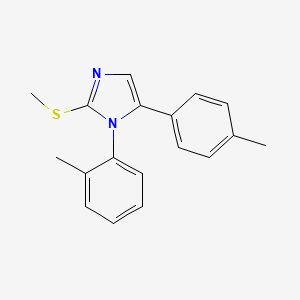

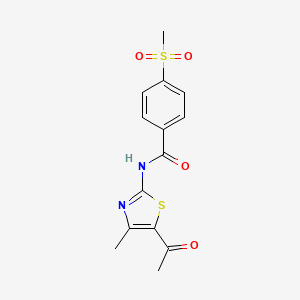

![2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2935716.png)

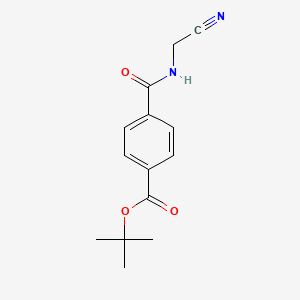

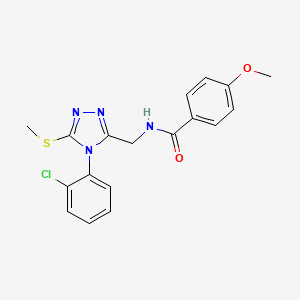

![N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2935724.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)

![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)